![molecular formula C12H12N6 B11724335 (Z)-N'-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide](/img/structure/B11724335.png)
(Z)-N'-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide is a complex organic compound featuring two pyridine rings connected by a methanimidamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide typically involves the reaction of pyridine-4-carboximidamide with pyridin-4-ylmethanimidamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-methanamine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in protein binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding protein-ligand interactions.
Medicine
Medically, (Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide is explored for its potential therapeutic properties. It is investigated for its role as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用機序
The mechanism of action of (Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar pyridine structure but differs in its functional groups.
Pyrido[3,4-g]quinazoline: Another compound with a pyridine ring, known for its protein kinase inhibitory properties.
Uniqueness
(Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
特性
分子式 |
C12H12N6 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
N'-[(E)-[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H12N6/c13-11(9-1-5-15-6-2-9)17-18-12(14)10-3-7-16-8-4-10/h1-8H,(H2,13,17)(H2,14,18) |
InChIキー |
ZYTDSZDSBJVCQY-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=CC=C1C(=N/N=C(\C2=CC=NC=C2)/N)N |
正規SMILES |
C1=CN=CC=C1C(=NN=C(C2=CC=NC=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


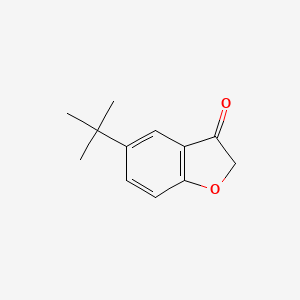
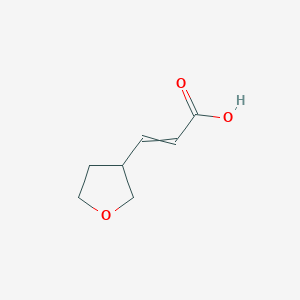
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
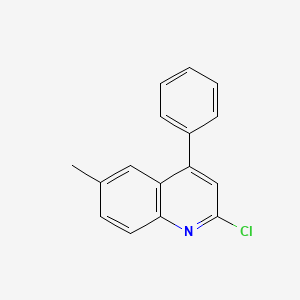
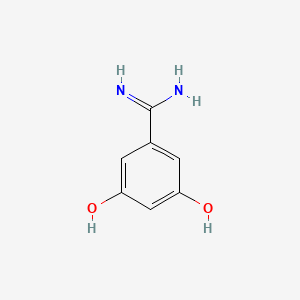
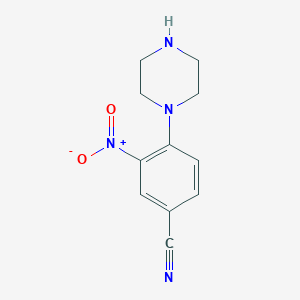

![4-{2-[2-(Ethoxycarbonyl)cyclopentylidene]hydrazin-1-YL}benzoic acid](/img/structure/B11724296.png)


![3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11724317.png)
![1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11724321.png)

